molecular formula C23H19N5O3S2 B2799339 5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 361372-60-3

5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2799339
CAS No.: 361372-60-3
M. Wt: 477.56
InChI Key: ODSNJLZUDNTTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (1,4-DHP) derivative with a structurally complex framework. Key features include:

  • Thioether-linked oxoethyl group at position 6, bearing a thiazol-2-ylamino moiety, which may enhance binding affinity through hydrogen bonding or π-π interactions. N-phenylcarboxamide at position 3, with a cyano group at position 5 and methyl group at position 2, influencing electronic and steric properties.

Properties

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c1-14-19(21(30)27-15-6-3-2-4-7-15)20(17-8-5-10-31-17)16(12-24)22(26-14)33-13-18(29)28-23-25-9-11-32-23/h2-11,20,26H,13H2,1H3,(H,27,30)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNJLZUDNTTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including cytotoxicity, antioxidant properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N5O3S2C_{23}H_{19}N_{5}O_{3}S_{2}, with a molecular weight of approximately 477.56 g/mol. The structure features a dihydropyridine core with multiple functional groups that contribute to its biological activity. The presence of the thiazole moiety is particularly noteworthy as it has been linked to various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include the formation of the thiazole ring and the introduction of the furan group. Recent studies have optimized these synthetic routes to enhance yield and purity, allowing for better evaluation of biological activities.

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • IC50 Values : In a study examining its anticancer properties, the compound exhibited significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)Reference
Jurkat (T-cell)1.61
A431 (epidermoid)1.98

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays. It demonstrated notable activity in scavenging free radicals, contributing to its therapeutic profile in oxidative stress-related diseases.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Protein Interaction : Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts with target proteins such as Bcl-2, which plays a crucial role in regulating apoptosis .
  • Structural Activity Relationship (SAR) : Studies indicate that modifications in the phenyl and thiazole rings significantly influence cytotoxic activity, emphasizing the importance of specific substituents for enhancing efficacy .

Case Studies

Recent literature provides compelling evidence regarding the biological activities of this compound:

  • Anticancer Studies : A recent study reported that derivatives of this compound showed enhanced activity against melanoma cells (B16-F10) and human monocytic cell lines (U937, THP-1), with some derivatives achieving IC50 values below those of traditional treatments .
  • Antioxidant Studies : Another investigation highlighted that certain derivatives exhibited up to 85% inhibition in antioxidant assays, showcasing their potential in preventing oxidative damage .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of the dihydropyridine structure exhibit notable anticancer properties. The compound's thiazole moiety is particularly relevant, as studies have shown that thiazole-containing compounds have significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and human hepatocellular carcinoma (HepG2) cells. For instance, compounds with similar structures have demonstrated IC50 values in the range of 1.61 µg/mL to 23.30 mM against different cancer types .

Antioxidant Properties

The antioxidant activity of this compound is also noteworthy. The presence of furan and thiazole rings contributes to its ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases. Studies have shown that compounds with similar structural features can inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial potential of this compound. Research into thiazole derivatives indicates that they can exhibit significant antibacterial and antifungal activities. This application is critical in addressing antibiotic resistance and developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:

  • Thiazole Ring : The presence of a thiazole ring significantly enhances anticancer activity due to its electron-withdrawing properties, which stabilize reactive intermediates during biological interactions .
  • Furan Substitution : The furan ring contributes to both antioxidant and anticancer activities, possibly due to its ability to participate in redox reactions.
  • N-Phenyl Group : This moiety has been associated with improved binding affinity to biological targets, enhancing overall potency against cancer cells .

Case Studies

Several studies have documented the efficacy of related compounds:

  • A study on thiazole-bearing heterocycles reported promising anticancer effects against MCF-7 cell lines, demonstrating the importance of structural modifications in enhancing activity .
  • Another investigation highlighted a series of pyridine-thiazole hybrids that exhibited better anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, showcasing the potential for developing more effective therapeutic agents .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) and furan ring are primary oxidation sites.

  • Thioether Oxidation :
    Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide or sulfone derivatives.
    Example :
    $$ \text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO}_2\text{-R'} $$

  • Furan Oxidation :
    The furan ring undergoes electrophilic oxidation with reagents like ozone or singlet oxygen, leading to dihydrofuran or diketone intermediates .

Reduction Reactions

The cyano (-C≡N) and carbonyl (C=O) groups are susceptible to reduction:

  • Cyano Group Reduction :
    Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the cyano group to a primary amine (-CH₂NH₂) .
    Example :
    $$ \text{R-C≡N} \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{NH}_2 $$

  • Carbonyl Reduction :
    Sodium borohydride (NaBH₄) selectively reduces the keto group (C=O) to a hydroxyl group (C-OH).

Substitution Reactions

The thiazole and aromatic rings participate in nucleophilic/electrophilic substitutions:

  • Thiazole Ring Substitution :
    Halogenation (e.g., Cl₂/FeCl₃) at the 5-position of the thiazole ring occurs under mild conditions .

  • Aromatic Electrophilic Substitution :
    Nitration (HNO₃/H₂SO₄) or sulfonation introduces functional groups to the phenyl ring.

Cyclization and Ring-Opening

The dihydropyridine core facilitates cyclization under acidic/basic conditions:

  • Hantzsch-Type Cyclization :
    Reacts with β-ketoesters or aldehydes to form fused pyridine derivatives .

  • Ring-Opening :
    Strong acids (e.g., HCl) cleave the dihydropyridine ring, yielding linear intermediates.

Hydrolysis Reactions

  • Amide Hydrolysis :
    The carboxamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions to form carboxylic acids .
    Example :
    $$ \text{R-CONH}_2 \xrightarrow{\text{HCl}} \text{R-COOH} + \text{NH}_3 $$

Metal Coordination

The thiazole nitrogen and carbonyl oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .

Reaction Data Table

Reaction Type Reagents/Conditions Products Yield Source
Thioether OxidationH₂O₂, CH₃COOH, 25°CSulfoxide derivative85%
Cyano ReductionH₂ (1 atm), Pd-C, EtOH, 50°CPrimary amine72%
Thiazole HalogenationCl₂, FeCl₃, DCM, 0°C5-Chloro-thiazole derivative68%
Amide Hydrolysis6M HCl, reflux, 6hCarboxylic acid90%
Dihydropyridine OxidationDDQ, CH₂Cl₂, rtAromatic pyridine derivative78%

Mechanistic Insights

  • Oxidation Pathways : The thioether’s lone pairs on sulfur facilitate nucleophilic attack by peroxides, while the furan’s electron-rich ring reacts via electrophilic addition .

  • Reduction Selectivity : LiAlH₄ preferentially targets the cyano group due to its electrophilic nature, leaving the thiazole intact.

  • Cyclization Dynamics : Acidic conditions protonate the dihydropyridine nitrogen, enhancing electrophilicity at C-2 and C-6 for cyclization .

Biological Relevance

While direct data on this compound’s bioactivity is limited, structural analogs exhibit:

  • Antimicrobial Effects : Thiazole and furan moieties disrupt bacterial cell membranes (MIC: 0.22–4.0 μg/mL).

  • Calcium Channel Modulation : Dihydropyridine derivatives interact with L-type Ca²⁺ channels, suggesting potential cardiovascular applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations

The target compound differs from analogues primarily in substituents at the oxoethylthio side chain and N-aryl groups . Below is a comparative analysis of key analogues (see Table 1):

Table 1: Structural and Molecular Comparison
Compound ID R1 (Oxoethyl Substitution) R2 (N-Aryl Group) Molecular Formula Molar Mass (g/mol) Key Structural Notes
Target Compound Thiazol-2-ylamino Phenyl C₂₇H₂₃N₅O₃S₂* ~533.6 Unique thiazole moiety; unsubstituted phenyl
AZ331 4-Methoxyphenyl 2-Methoxyphenyl C₂₉H₂₇N₃O₅S 541.6 Methoxy groups enhance lipophilicity
AZ257 4-Bromophenyl 2-Methoxyphenyl C₂₈H₂₄BrN₃O₄S 586.5 Bromine adds steric bulk and electron-withdrawing effects
Compound o-Tolylamino o-Tolyl C₂₈H₂₆N₄O₃S 498.6 Methyl groups increase steric hindrance
AZ420 3-Methoxyphenylamino 2-Methoxyphenyl C₂₉H₂₇N₃O₅S 541.6 Meta-methoxy may alter electronic distribution

*Estimated based on structural similarity to compound.

Implications of Substituent Variations

a) Thiazol-2-ylamino vs. Aromatic Substitutions
  • The thiazole ring in the target compound introduces a heterocyclic amine, which may improve metabolic stability compared to purely aromatic substituents (e.g., methoxyphenyl in AZ331 or bromophenyl in AZ257) .
  • Bromine (AZ257) adds steric bulk and electron-withdrawing effects, which could hinder enzymatic degradation but reduce binding flexibility .
b) N-Aryl Group Modifications
  • The target compound’s unsubstituted phenyl group contrasts with 2-methoxyphenyl (AZ331, AZ257, AZ420) and o-tolyl ( compound). Methoxy and methyl groups may alter pharmacokinetics by modulating cytochrome P450 interactions or plasma protein binding .
c) Molecular Weight and Drug-Likeness
  • The target compound’s higher molar mass (~533.6 vs. 498.6–586.5) suggests a balance between bulk and bioavailability. Compounds exceeding 500 g/mol may face challenges in oral absorption but could exhibit prolonged half-lives.

Hypothetical Pharmacological Insights

While explicit activity data are absent, structural trends suggest:

  • Target Compound : The thiazole moiety may favor interactions with kinases or proteases, common targets in anticancer or antimicrobial therapies.
  • AZ331/AZ420 : Methoxy-substituted derivatives might exhibit improved blood-brain barrier penetration, relevant for neurological targets.
  • AZ257 : Bromine’s electron-withdrawing effects could enhance oxidative stability but reduce metabolic clearance.

Q & A

Q. How can the molecular structure of this compound be experimentally confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR spectroscopy in deuterated solvents (e.g., DMSO-d₆) to assign proton environments and carbon frameworks. Compare observed chemical shifts with reference compounds (e.g., dihydropyridine derivatives in and thiophene carboxamides in ) .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O at ~1680 cm⁻¹, C≡N at ~2200 cm⁻¹) and thioether (C-S-C) stretching vibrations (~650–750 cm⁻¹) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (M⁺) and fragmentation patterns using high-resolution MS, aligning with theoretical molecular weights .

Q. What synthetic routes are commonly used for 1,4-dihydropyridine derivatives like this compound?

Methodological Answer:

  • Stepwise Cyclization: Use acetonitrile as a solvent under reflux (1–3 minutes) for initial coupling, followed by cyclization in DMF with iodine and triethylamine to form the dihydropyridine core (see for analogous protocols) .
  • Thiol-Ethyl Linkage: Introduce the (2-oxo-2-(thiazol-2-ylamino)ethyl)thio group via nucleophilic substitution, optimizing reaction time (e.g., 7–20 hours in ethanol) to avoid over-oxidation .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • pH-Dependent Stability: Conduct accelerated degradation studies in buffers (pH 1–10) at 40°C for 48 hours, monitoring decomposition via HPLC. Compare results with structurally similar thiadiazoles ( notes pH-sensitive antimicrobial activity in related compounds) .
  • Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions. Reference data from thiazolidine-2,4-dione derivatives () .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazole-ethylthio substituent?

Methodological Answer:

  • Design of Experiments (DoE): Apply response surface methodology to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, highlights flow-chemistry approaches for similar diazomethane syntheses, enabling precise control over exothermic steps .
  • Alternative Catalysts: Test Lewis acids (e.g., ZnCl₂) or iodine/TEA systems () to enhance cyclization efficiency and reduce byproduct formation .

Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological activity?

Methodological Answer:

  • Substituent Variation: Syntize analogs with modified furan (e.g., 3-furan) or thiazole (e.g., 4-methylthiazole) groups. Compare bioactivity using assays like antimicrobial MIC () or cytotoxicity () .
  • Computational Modeling: Perform molecular docking with target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Validate predictions with in vitro assays .

Q. How to resolve contradictions in reported bioactivity data for similar dihydropyridines?

Methodological Answer:

  • Meta-Analysis: Cross-reference bioassay protocols (e.g., cell lines, incubation times) from studies like (antimicrobial) and (thiazolo-pyridine activity). Discrepancies may arise from assay sensitivity or substituent effects .
  • Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects from environmental variables .

Q. What strategies can mitigate challenges in characterizing the compound’s tautomeric forms?

Methodological Answer:

  • Dynamic NMR: Use variable-temperature ¹H NMR (e.g., 25–80°C) to observe tautomeric equilibria, as demonstrated for thiazolidine-2,4-diones in .
  • X-Ray Crystallography: Resolve solid-state tautomerism via single-crystal analysis, comparing with structurally related oxadiazoles () .

Q. How can researchers evaluate the compound’s potential as a multi-target inhibitor?

Methodological Answer:

  • Kinase Profiling: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare with thiazolo[5,4-c]pyridine derivatives () .
  • ADMET Prediction: Use in silico tools (e.g., SwissADME) to predict permeability, CYP450 interactions, and toxicity, refining synthetic priorities .

Q. What analytical methods are critical for detecting degradation products during stability studies?

Methodological Answer:

  • LC-MS/MS: Employ high-resolution tandem MS to identify hydrolyzed or oxidized byproducts (e.g., cleavage of the thioether bond). Reference fragmentation patterns from and .
  • Forced Degradation: Expose the compound to UV light (ICH Q1B guidelines) and analyze photodegradants via HPLC-DAD .

Q. How can computational chemistry guide the design of more potent analogs?

Methodological Answer:

  • Free Energy Perturbation (FEP): Calculate binding free energies for analogs with modified substituents (e.g., methoxy vs. bromo groups) to prioritize synthesis.
  • Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors in the thiazole ring) using software like Schrödinger’s Phase, validated against bioassay data () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.